2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
Overview
Description
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BFO4 . It is a solid substance with a white to yellow color .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid consists of a phenyl ring substituted with a fluoro group, a methoxyethoxy group, and a boronic acid group .Chemical Reactions Analysis
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a solid substance with a white to yellow color . It has a melting point of 195°C to 196°C . The molecular weight of the compound is 169.95 g/mol .Scientific Research Applications
Glucose-Sensitive Hydrogels
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid: is utilized in the creation of glucose-sensitive hydrogels. These hydrogels are designed to respond to glucose levels, making them potential candidates for insulin delivery systems in diabetes management . The dynamic covalent chemistry of phenylboronic acid derivatives allows for the controlled release of hypoglycemic drugs, such as insulin, in response to fluctuating glucose levels.
Boronate Affinity Materials (BAMs)
This compound is integral in synthesizing BAMs, which are increasingly used for separation, sensing, imaging, diagnostics, and drug delivery . BAMs selectively recognize cis-diol-containing molecules through a reversible covalent reaction, which is pH-dependent. This feature is particularly useful for developing pH-responsive materials.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is pivotal in Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds, which are essential in creating complex organic compounds.
Molecular Switches
Researchers employ this compound in the synthesis of molecular switches, specifically in the formation of 9,10-diarylanthracenes . These switches have applications in molecular electronics, where they can alter their configuration in response to external stimuli.
Friedel-Crafts Alkylation Reactions
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid: is used in Friedel-Crafts alkylation reactions . This type of reaction is used to introduce alkyl groups into an aromatic system, which is a fundamental step in the synthesis of various aromatic compounds.
Functionalization via Lithiation
The compound serves as a reactant for functionalization through lithiation followed by reaction with electrophiles . This process is used to introduce functional groups into aromatic compounds, enhancing their reactivity and utility in further chemical synthesis.
Conjugate Addition Reactions
It is also a reactant in selective rhodium-catalyzed conjugate addition reactions . These reactions are important for the formation of asymmetric compounds, which have significant implications in the pharmaceutical industry.
Antitumor Agents
Lastly, 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is used in the preparation of inhibitors of kinesin spindle protein (KSP) . These inhibitors have potential use as antitumor agents, representing a critical area of research in cancer therapy.
Safety and Hazards
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Mechanism of Action
are a class of compounds that are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds. In these reactions, phenylboronic acids act as the boron component, which couples with a halide or pseudohalide compound in the presence of a palladium catalyst .
properties
IUPAC Name |
[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSUCLMSXRPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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